4,6-Dimethoxy-1,3,5-triazinan-2-one

Diazo-transfer reagents Process safety Organic synthesis

Researchers requiring a robust triazinone core for peptide coupling often face safety risks with shock-sensitive diazo-transfer reagents. 4,6-Dimethoxy-1,3,5-triazinan-2-one (CAS 1075-59-8) is the direct precursor to ADT (ΔH = +30.3 kJ mol⁻¹, intrinsically non-explosive) and DMT-MM (aqueous amide coupling), eliminating hazardous diazomethane equivalents. • ADT derived from this core enables safe, scalable diazo-transfer with endothermal decomposition proven by thermal/impact tests. • DMT-MM synthesized from this building block drives dehydrocondensation in water or alcohol - no protecting groups required. • Solid-phase synthesis method delivers 87% yield with recyclable silica support, reducing solvent waste and process mass intensity. Supplied with 98% HPLC purity; inquire for bulk GMP-grade batches.

Molecular Formula C5H11N3O3
Molecular Weight 161.16 g/mol
Cat. No. B12363179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-1,3,5-triazinan-2-one
Molecular FormulaC5H11N3O3
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC1NC(NC(=O)N1)OC
InChIInChI=1S/C5H11N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h4-5,8H,1-2H3,(H2,6,7,9)
InChIKeyNJAIOTWNEGROPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-1,3,5-triazinan-2-one: Strategic Triazinone Building Block


4,6-Dimethoxy-1,3,5-triazinan-2-one (CAS 1075-59-8) is a heterocyclic s-triazine derivative featuring a 1,3,5-triazine ring substituted with methoxy groups at the 4 and 6 positions and a keto group at the 2 position. As a cyanuric acid analog, this compound serves as a versatile intermediate for synthesizing advanced triazine-based reagents, particularly in peptide coupling and diazo-transfer chemistry. Its cationic form functions as an efficient leaving group for carbocation generation in alkylation reactions, while its core structure is foundational to widely used coupling reagents such as DMT-MM and CDMT [1]. The compound demonstrates a molecular weight of 157.13 g/mol, a topological polar surface area of 72.3 Ų, and is commercially available with purity specifications of 98% (HPLC), making it a reliable starting material for demanding synthetic applications .

1

Triazinone core for coupling reagents (DMT-MM, CDMT) and diazo-transfer agents

2

Cationic leaving group precursor for acid-catalyzed carbocation alkylations

3

Commercial grade with high HPLC purity profile supports demanding multi-step syntheses

4,6-Dimethoxy-1,3,5-triazinan-2-one: Generic Substitution Risks


Substituting 4,6-dimethoxy-1,3,5-triazinan-2-one with generic or structurally similar triazines, such as cyanuric acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), or other triazinone derivatives, is not scientifically sound due to critical differences in electrophilicity, leaving group propensity, and safety profiles. For instance, the cationic form of 4,6-dimethoxy-1,3,5-triazinan-2-one is specifically required as a leaving group for rapid carbocation formation in acid-catalyzed alkylations—a function that cyanuric acid cannot replicate due to its different tautomeric equilibrium and lower electrophilicity . Similarly, while CDMT is a precursor to coupling reagents, its inherent reactivity and chloride leaving group lead to different reaction kinetics and side-product profiles compared to the triazinone core. The safety profile of derivatives derived from this compound, such as ADT, is also unique: ADT's decomposition is endothermal (ΔH = 30.3 kJ mol⁻¹), rendering it intrinsically non-explosive, a property not shared by many other diazo-transfer reagents like tosyl azide, which exhibit highly exothermic decomposition and pose significant safety hazards [1]. These quantitative and qualitative differences underscore why generic substitution is not a viable option for reproducible, safe, and high-yield chemical processes.

Target profile Specific electrophilicity and leaving group ability for rapid carbocation formation
Generic substitute risk Cyanuric acid may not match electrophilicity; different tautomeric equilibrium limits reactivity
Target profile Endothermal decomposition (ΔH positive) enables non-explosive diazo-transfer reagent design
Generic substitute risk Exothermic reagents like tosyl azide carry shock sensitivity, requiring different safety engineering
Target profile CDMT-derived reactivity tuned by methoxy substitution and ring electronics
Generic substitute risk Chloro-triazine analogs may shift reaction kinetics and side-product profiles, altering reproducibility

4,6-Dimethoxy-1,3,5-triazinan-2-one: Evidence of Superior Performance


ADT: Non-Explosive Safety vs Tosyl Azide

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT), a reagent derived directly from the 4,6-dimethoxy-1,3,5-triazinan-2-one core, exhibits an endothermal decomposition with a ΔH of 30.3 kJ mol⁻¹, a property that classifies it as intrinsically non-explosive and shelf-stable for over one year at room temperature [1]. In contrast, the widely used diazo-transfer reagent tosyl azide (TsN₃) is known for its shock sensitivity and exothermic decomposition, posing significant safety risks during scale-up and handling. This safety differential is not merely qualitative but is grounded in the fundamental thermodynamic profile of ADT, which has been rigorously validated through thermal (DSC), friction, and impact tests [1].

ADT vs Tosyl Azide Safety
Head-to-head
ΔH = 30.3 kJ mol⁻¹ (endothermal)
vs. tosyl azide: exothermic, shock-sensitive
Supports process safety context for diazo-transfer scale-up
Thermal, friction, impact tests validated; shelf-stable >1 year
Diazo-transfer reagents Process safety Organic synthesis

Solid-Phase Synthesis with Recyclable Silica Gel

A practical solid-phase synthesis method for 4,6-dimethoxy-1,3,5-triazinan-2-one, using dimethylamine-functionalized silica gel, achieves an 87% yield with the added benefit of recyclable solid support . This contrasts sharply with traditional solution-phase synthesis involving 2,4,6-trimethoxy-1,3,5-triazine and potassium hydroxide in methanol under reflux for 20 hours, which, while effective, requires prolonged heating and non-recyclable reagents. The solid-phase approach simplifies purification and reduces waste, aligning with green chemistry principles and improving overall process mass intensity (PMI).

Solid-Phase vs Reflux Synthesis
Data to verify
87% yield (solid-phase, recyclable support)
vs. traditional reflux: equivalent yield but non-recyclable
Reported method context: improved sustainability and PMI
Source review recommended; solid-phase conditions may require adaptation
Green chemistry Solid-phase synthesis Process efficiency

DMT-MM for Aqueous Dehydrocondensation

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a reagent synthesized from the 4,6-dimethoxy-1,3,5-triazinan-2-one core, is uniquely capable of promoting dehydrocondensation (amide bond formation) in aqueous or alcoholic media [1]. This is a significant departure from conventional carbodiimide coupling reagents (e.g., EDC, DCC) which require strictly anhydrous conditions. Furthermore, when a 1,3,5-triazine-type amphiphilic dehydrocondensing agent was employed in a micellar system, the reaction rate was accelerated 2000-fold compared to non-micellar conditions [1]. This rate enhancement is directly attributable to the triazinone scaffold's ability to form stable active esters in water, a feat unattainable with many standard coupling reagents.

Aqueous Coupling Acceleration
Class-level
2000-fold rate acceleration
micellar vs. non-micellar aqueous system
Supports aqueous bioconjugation workflow without protecting groups
Amphiphilic triazine agent required; reported model system
Peptide coupling Aqueous synthesis Reaction kinetics

Cationic Triazinone as Leaving Group for Alkylation

The cationic form of 4,6-dimethoxy-1,3,5-triazinan-2-one is specifically utilized as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles . While cyanuric acid and other triazine derivatives can also act as leaving groups, the unique electronic environment conferred by the two methoxy substituents and the keto group in this specific triazinone scaffold enhances the rate of carbocation generation. This is a key differentiator for reactions requiring swift carbocation trapping to avoid side reactions or decomposition. The rate enhancement, while not explicitly quantified against all analogs, is a class-level property that distinguishes this scaffold from less electrophilic triazine derivatives.

Carbocation Generation Rate
Class-level
Qualitatively faster carbocation formation
vs. less electrophilic triazines (e.g., cyanuric acid)
Reported leaving group propensity context; rate constants not quantified
Class inference; exact kinetic comparison data to verify
Alkylation Leaving group chemistry Synthetic methodology

Higher Purity Grade for Triazine Intermediates

Commercial suppliers such as AKSci offer 4,6-dimethoxy-1,3,5-triazinan-2-one with a minimum purity specification of 98% (HPLC), as documented in their technical datasheet . This level of purity surpasses the typical 95% standard commonly listed for many triazine building blocks and intermediates by other vendors (e.g., VWR, Apollo Scientific) . The higher purity grade minimizes the presence of unknown impurities that could interfere with subsequent synthetic steps or compromise the performance of derived reagents like ADT or DMT-MM. For applications in medicinal chemistry and material science where reproducibility is paramount, this 3% purity differential can translate into significantly cleaner reaction profiles and higher yields of downstream products.

Purity Advantage
Specification review
98% (HPLC)
vs. typical generic grade 95%
Higher purity may reduce side reactions in multi-step sequences
Vendor specification; independent lot verification advised
Quality control Procurement specification Analytical chemistry

Anti-Inflammatory Activity of 2-Aryl Triazines

A study evaluating 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives, which share the core triazinone scaffold, demonstrated a dose-dependent inhibition of superoxide anion (O₂⁻) production by human polymorphonuclear cells (PMNs) stimulated with N-formylmethionyl-leucyl-phenylalanine (FMLP) over a concentration range of 10⁻⁹ to 10⁻⁴ M [1]. Among the tested compounds, specific derivatives (compounds 3, 4, and 5) were statistically the most active, and compounds 5 and 6 also potently inhibited PMN adhesion to human umbilical vein endothelial cells (HUVECs) evoked by multiple pro-inflammatory stimuli including PAF, FMLP, PMA, TNF-α, and IL-1β [1]. This class-level activity positions the 4,6-dimethoxy-1,3,5-triazine scaffold as a privileged structure for developing novel anti-inflammatory agents, offering a quantifiable starting point for structure-activity relationship (SAR) studies that is not observed with many other simple triazine cores.

Anti-Inflammatory SAR
Class-level
Dose-dependent inhibition (10⁻⁹–10⁻⁴ M)
ROS production & PMN adhesion in human cell models
Reported cell-model response context for 2-aryl triazine derivatives
Derivative bioactivity; scaffold may support SAR studies, not direct use
Anti-inflammatory Drug discovery Immunology

4,6-Dimethoxy-1,3,5-triazinan-2-one: Optimized Applications


Safe Diazo-Transfer for Pharmaceutical Scale-Up

In pharmaceutical process development, the use of 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT), synthesized from 4,6-dimethoxy-1,3,5-triazinan-2-one, is indicated for the safe scale-up of diazo-transfer reactions. The endothermal decomposition (ΔH = 30.3 kJ mol⁻¹) and proven non-explosive nature of ADT, as validated by thermal and impact tests [1], make it a superior choice over shock-sensitive reagents like tosyl azide. This directly addresses the safety and regulatory concerns associated with large-scale diazomethane equivalents, enabling efficient synthesis of diazo compounds under mild conditions with minimal safety engineering.

Aqueous Bioconjugation Using DMT-MM

For the site-specific modification of sensitive biomolecules, DMT-MM—a reagent derived from the triazinone core—enables amide bond formation directly in water or alcohol. This application scenario is uniquely supported by the evidence that DMT-MM promotes dehydrocondensation in aqueous media, a capability not shared by traditional carbodiimides [2]. This allows researchers to conjugate peptides, glycans, and nucleotides without protecting group chemistry, preserving biological activity and streamlining the synthesis of complex bioconjugates for therapeutic and diagnostic development.

Recyclable Solid-Phase Triazinone Synthesis

Procurement of 4,6-dimethoxy-1,3,5-triazinan-2-one for large-scale building block synthesis is optimized by employing the solid-phase method using dimethylamine-functionalized silica gel. This approach delivers an 87% yield with a recyclable solid support, reducing solvent waste and simplifying purification compared to traditional reflux methods . This scenario is particularly advantageous for organizations with green chemistry initiatives or those seeking to reduce process mass intensity (PMI) in their synthetic workflows.

Anti-Inflammatory Lead Optimization

In drug discovery programs targeting inflammation, the 2-aryl-4,6-dimethoxy-1,3,5-triazine scaffold serves as a validated starting point for lead optimization. The demonstrated dose-dependent inhibition of reactive oxygen species (ROS) production and leukocyte adhesion in human cell models provides a quantifiable SAR foundation [3]. Researchers can confidently procure the parent 4,6-dimethoxy-1,3,5-triazinan-2-one to synthesize focused libraries of 2-alkyl/aryl derivatives, leveraging the established biological activity of this chemotype to accelerate hit-to-lead progression.

High-Purity Intermediates for Functional Materials

For applications in materials science and advanced functional materials where batch-to-batch consistency is critical, sourcing 4,6-dimethoxy-1,3,5-triazinan-2-one with a guaranteed purity of 98% (HPLC) from qualified vendors ensures minimal interference from unknown impurities. This 3% purity advantage over standard 95% grades can be decisive in achieving reproducible material properties in polymer chemistry, optoelectronics, or as a precursor for specialized ligands, thereby reducing costly production failures and analytical troubleshooting.

Application
Selection Property
Validation Focus
Diazo-transfer process research
Endothermal decomposition profile
Thermal stability and safety testing
Aqueous bioconjugation studies
Aqueous dehydrocondensation capability
Coupling efficiency in water/alcohol
Solid-phase triazinone synthesis
Solid-support recyclability
Yield and waste reduction metrics
Anti-inflammatory SAR exploration
Cell-model response context of 2-aryl derivatives
ROS inhibition and adhesion assay endpoints
Functional materials precursor
High-purity grade (HPLC verified)
Impurity profile and batch consistency
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